molecular formula C7H5F3 B045747 Benzotrifluoride CAS No. 98-08-8

Benzotrifluoride

Cat. No.: B045747
CAS No.: 98-08-8
M. Wt: 146.11 g/mol
InChI Key: GETTZEONDQJALK-UHFFFAOYSA-N
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Description

Benzotrifluoride, also known as trifluoromethylbenzene, is an organic compound with the chemical formula C6H5CF3. It is a colorless liquid with an aromatic odor and is used as a solvent and intermediate in various chemical reactions. This compound is notable for its stability and inertness, making it a valuable component in both traditional and fluorous synthesis .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Benzotrifluoride interacts with various enzymes and proteins in biochemical reactions. For instance, a bacterial strain, Rhodococcus sp. 065240, has been found to degrade this compound, yielding trifluoroacetic acid . The gene cluster necessary for this biodegradation shows homology with the ipb cluster enabling isopropylbenzene biodegradation .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with specific enzymes that enable its degradation. In Rhodococcus sp. 065240, a specific gene cluster was identified as necessary for the biodegradation of this compound .

Temporal Effects in Laboratory Settings

Current studies have focused on its degradation by specific bacterial strains .

Metabolic Pathways

This compound is involved in specific metabolic pathways in certain bacteria, where it is degraded to produce trifluoroacetic acid . The enzymes involved in this process are part of a specific gene cluster identified in Rhodococcus sp. 065240 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzotrifluoride can be synthesized through several methods. One common laboratory method involves the coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst:

PhX+CF3IPhCF3(where X = I, Br)\text{PhX} + \text{CF}_3\text{I} \rightarrow \text{PhCF}_3 \quad (\text{where X = I, Br}) PhX+CF3​I→PhCF3​(where X = I, Br)

In this reaction, the aromatic halide (PhX) reacts with trifluoromethyl iodide (CF3I) to produce this compound (PhCF3) .

Industrial Production Methods: On an industrial scale, this compound is typically produced by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor:

PhCCl3+3HFPhCF3+3HCl\text{PhCCl}_3 + 3 \text{HF} \rightarrow \text{PhCF}_3 + 3 \text{HCl} PhCCl3​+3HF→PhCF3​+3HCl

This method involves the catalytic reaction of benzotrichloride with hydrogen fluoride, resulting in the formation of this compound and hydrogen chloride .

Chemical Reactions Analysis

Types of Reactions: Benzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its stability and inertness, which make it a valuable solvent for a wide range of chemical reactions. Its trifluoromethyl group enhances its electron-withdrawing properties, making it more effective in certain reactions compared to similar compounds .

Properties

IUPAC Name

trifluoromethylbenzene
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InChI

InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
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InChI Key

GETTZEONDQJALK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(F)(F)F
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Molecular Formula

C7H5F3
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DSSTOX Substance ID

DTXSID2024589
Record name Benzotrifluoride
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Molecular Weight

146.11 g/mol
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Physical Description

Benzotrifluoride appears as a clear colorless liquid with an aromatic odor. Flash point of 54 °F. Vapors are heavier than air. Insoluble in water and slightly denser than water. May be toxic by inhalation., Liquid; [Hawley]
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Boiling Point

208 to 210 °F at 760 mmHg (NTP, 1992), 103.46 °C
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Flash Point

54 °F (NTP, 1992), 54 °F (12 °C) (CLOSED CUP)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN ETHANOL, BENZENE, ETHER, ACETONE, Miscible in n-heptane, carbon tetrachloride., Water solubility = 451.5 mg/L at 25 °C
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Density

1.1812 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.1886 @ 20 °C
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Vapor Density

5.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.04 (AIR=1)
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Vapor Pressure

11 mmHg at 32 °F (NTP, 1992), 38.8 [mmHg], Vapor pressure = 11 MM HG @ 0 °C, 38.83 mm Hg at 25 °C
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Color/Form

WATER WHITE LIQUID

CAS No.

98-08-8
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Melting Point

-20.4 °F (NTP, 1992), -29.05 °C, Heat of fusion at melting point = 1.3782X10+7 J/kmol
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Synthesis routes and methods I

Procedure details

The trifluoromethyl phenyl sulfone/tBuOK trifluoromethylation method can also be applied to other systems. For instance, methyl benzoate can be trifluoromethylated to generate 2,2,2-trifluoroacetophenone in 30% yield at about −50° C. to about −20° C. CF3Cu can be in situ generated with trifluoromethyl phenyl sulfone/tBuOK and copper iodide (CuI), and then further react with iodobenzene at 80° C. for 20 h to give α,α,α-trifluorotoluene in 26% yield.
Name
trifluoromethyl phenyl sulfone tBuOK
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trifluoromethyl phenyl sulfone tBuOK
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Synthesis routes and methods II

Procedure details

100 μl of benzene, 2.0 ml of dimethyl sulfoxide, 2.0 ml of a 1 N dimethyl sulfoxide solution of sulfuric acid, 1.0 ml of a 3.0 mol/l dimethyl sulfoxide solution of trifluoromethyl iodide, 0.2 ml of a 30% hydrogen peroxide aqueous solution and 0.3 ml of a 1.0 mol/l aqueous solution of iron(II) sulfate were charged in a two-neck flask in which the atmosphere was replaced with argon, and the mixture was stirred for 20 minutes. During the stirring, the temperature of the reaction system rose up in the range of from 40° C. to 50° C. Thereafter the resulting solution was cooled to room temperature. Formation of trifluoromethylbenzene (19F-NMR yield: 20%) was confirmed by 19F-NMR with 2,2,2-trifluoroethanol as an internal standard. The subsequent procedure was conducted in the same manner as in Example 1 and trifluoromethylbenzene was obtained as a colorless oil (0.02 g, yield: 13%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzotrifluoride
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Benzotrifluoride
Reactant of Route 3
Benzotrifluoride
Reactant of Route 4
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Benzotrifluoride
Reactant of Route 6
Benzotrifluoride
Customer
Q & A

Q1: What is the molecular formula and weight of benzotrifluoride?

A1: this compound has the molecular formula C7H5F3 and a molecular weight of 146.11 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Various spectroscopic methods are employed for characterizing this compound, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is particularly useful for analyzing the structure and dynamics of this compound, providing insights into the interactions between the fluorine atoms and the aromatic ring. [, , , , ] (See references at the end of the Q&A section)
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and study vibrational modes in this compound. []
  • Raman Spectroscopy: Similar to IR, Raman spectroscopy provides complementary information about molecular vibrations. []
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique helps characterize the electronic transitions and light absorption properties of this compound. [, ]
  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of this compound, aiding in structural elucidation. []

Q3: How does this compound perform as a solvent in organic reactions compared to traditional solvents like dichloromethane?

A3: this compound has emerged as a promising alternative to dichloromethane in various organic reactions. It exhibits similar or even enhanced reactivity and selectivity in several cases, particularly in olefin metathesis reactions such as ring-opening metathesis polymerization (ROMP), ring-closing metathesis (RCM), and isomerization reactions. [, ]

Q4: What are the advantages of using this compound as a solvent for chromium-catalyzed oxidations?

A4: this compound serves as an effective solvent for chromium-catalyzed oxidations using sodium percarbonate, offering a safer and less toxic alternative to traditional solvents like 1,2-dichloroethane. []

Q5: How does the presence of a trifluoromethyl group affect the stability of this compound?

A5: The trifluoromethyl (–CF3) group significantly influences the stability of this compound. Due to the strong carbon-fluorine bond, this compound exhibits high chemical and thermal stability, making it suitable for reactions requiring elevated temperatures. [, , , ]

Q6: Are there any known challenges associated with the use of this compound in specific applications due to its material compatibility?

A6: While this compound is generally considered a versatile solvent, certain limitations exist. For instance, some studies have shown that the highly fluorinated nature of this compound might lead to incompatibility with specific reagents or catalysts, potentially hindering reaction efficiency. [] Further research is needed to fully understand the limitations of BTF as a solvent.

Q7: How does this compound contribute to the synthesis of other fluorine-containing compounds?

A7: this compound acts as a key starting material for synthesizing various fluorinated compounds. For example, it can be fluorinated further to produce octafluorotoluene and perfluoromethylcyclohexane. [] It also serves as a precursor for generating valuable intermediates like 3-fluoro-5-bromothis compound, which finds applications in pharmaceutical synthesis. []

Q8: Can you elaborate on the use of this compound in the context of fluorine-containing polymers?

A8: Research indicates the potential of this compound as a building block for synthesizing fluorine-containing polymers. For instance, poly-1,1-dihydroperfluorobutyl acrylate, a polymer with potential applications in various fields, has been studied for its unique properties attributed to the presence of fluorine. []

Q9: Are there specific catalytic processes where this compound plays a significant role?

A9: While this compound itself may not act as a catalyst, its unique properties make it a valuable solvent or additive in various catalytic reactions. For example, its ability to dissolve both organic and fluorous compounds makes it suitable for biphasic catalysis, potentially facilitating catalyst separation and recycling. []

Q10: How is computational chemistry used to understand the reactivity and properties of this compound?

A10: Computational chemistry plays a crucial role in studying this compound. - Density Functional Theory (DFT) calculations help predict and rationalize the geometric and electronic structures of this compound derivatives and their behavior in chemical reactions. [, ]- Molecular modeling techniques provide insights into the conformational preferences and dynamics of this compound, influencing its reactivity. [, , ]

Q11: How do substituents on the aromatic ring affect the reactivity of this compound?

A11: The nature and position of substituents significantly impact the reactivity of this compound. - Electron-withdrawing groups: Presence of electron-withdrawing substituents like nitro (–NO2) or cyano (–CN) groups can influence the electron density distribution within the molecule, affecting its reactivity in electrophilic aromatic substitutions. [, , , , ]- Electron-donating groups: Groups like methyl (–CH3) or methoxy (–OCH3) can increase electron density, leading to different reactivity patterns. [, ]

Q12: Are there examples where modifications to the this compound structure have led to significant changes in its properties or applications?

A12: Yes, modifications to the this compound core structure can dramatically alter its properties. For instance, introducing specific substituents on the aromatic ring can fine-tune its electronic properties, making it suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). [, ]

Q13: What analytical techniques are employed for the detection and quantification of this compound and its derivatives?

A13: Several analytical techniques are used:- Gas Chromatography (GC): This method is widely used to separate and quantify this compound and its derivatives in mixtures. [] - High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for analyzing complex samples containing this compound derivatives. []- Mass Spectrometry (MS): Coupled with GC or HPLC, MS enables the identification and quantification of this compound derivatives based on their mass-to-charge ratio. []

Q14: What is known about the environmental fate and degradation pathways of this compound?

A14: this compound's persistence in the environment and potential for bioaccumulation raise concerns. Research suggests that while it might degrade slowly under certain conditions, its complete mineralization remains a challenge. [] Specific microorganisms, such as Rhodococcus sp., have demonstrated the ability to degrade this compound via the dioxygenase pathway. []

Q15: Are there strategies for mitigating the environmental impact of this compound?

A15: Addressing the environmental concerns associated with this compound requires exploring alternative synthetic routes, developing biodegradable analogs, and implementing effective waste management strategies. []

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